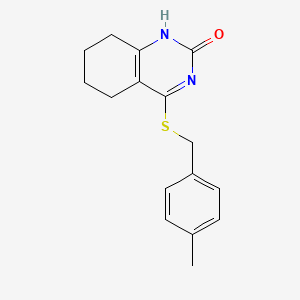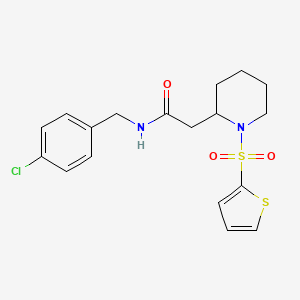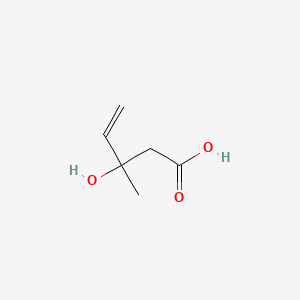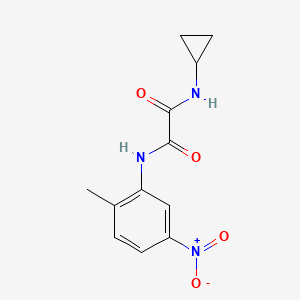![molecular formula C12H10Cl3F B2786749 1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287272-14-2](/img/structure/B2786749.png)
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in 1995. It was created as part of a research project aimed at developing new medications for the treatment of pain and inflammation. Since then, CP-47 has been extensively studied for its potential therapeutic applications, as well as its effects on the human body.
作用机制
CP-47 works by binding to cannabinoid receptors in the body, specifically the CB1 receptor. This receptor is primarily found in the brain and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. When CP-47 binds to the CB1 receptor, it activates a signaling pathway that results in the release of neurotransmitters and other molecules that can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-47 can vary depending on the specific context and dose. Some of the most notable effects include:
- Pain relief: CP-47 has been shown to have analgesic properties, which may be due to its effects on pain signaling pathways in the brain and spinal cord.
- Appetite stimulation: CP-47 has been shown to increase food intake in animal studies, suggesting that it could be useful in the treatment of conditions such as anorexia.
- Mood alteration: CP-47 has been shown to have mood-altering effects in animal studies, although the exact nature of these effects is not well understood.
- Cardiovascular effects: CP-47 has been shown to have cardiovascular effects, including changes in blood pressure and heart rate, although the significance of these effects is not clear.
实验室实验的优点和局限性
CP-47 has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- High potency: CP-47 is highly potent, meaning that only small amounts are needed to produce an effect.
- Selectivity: CP-47 is highly selective for the CB1 receptor, which can make it useful for studying the effects of CB1 activation in isolation.
- Availability: CP-47 is commercially available from several chemical suppliers, making it relatively easy to obtain.
Some of the limitations of CP-47 for use in laboratory experiments include:
- Lack of specificity: CP-47 can also bind to other receptors besides the CB1 receptor, which can complicate interpretation of results.
- Potential for toxicity: CP-47 has been shown to have toxic effects in some animal studies, which could limit its usefulness in certain contexts.
- Legal restrictions: CP-47 is a controlled substance in many countries, which can make it difficult or impossible to use in certain laboratory settings.
未来方向
There are several potential future directions for research involving CP-47. Some of the most promising areas include:
- Development of new pain medications: CP-47 has demonstrated analgesic properties in animal studies, making it a potential candidate for the development of new pain medications.
- Investigation of anti-inflammatory effects: CP-47 has shown anti-inflammatory effects in animal studies, which could make it useful in the treatment of inflammatory conditions such as arthritis.
- Further investigation of neuroprotective effects: CP-47 has demonstrated neuroprotective effects in animal studies, suggesting that it could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Exploration of potential cancer treatments: CP-47 has shown promise as a potential cancer treatment in preclinical models, although more research is needed to determine its efficacy and safety in humans.
合成方法
CP-47 is typically synthesized using a multi-step process that involves the reaction of various chemicals, including cyclohexanone, 3,5-dichloro-4-fluorobenzyl chloride, and chloromethyl methyl ether. The exact synthesis method can vary depending on the specific laboratory and equipment used.
科学研究应用
CP-47 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications and effects on the human body. Some of the most notable research areas include:
- Pain relief: CP-47 has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.
- Anti-inflammatory effects: CP-47 has demonstrated anti-inflammatory effects in animal studies, suggesting that it could be useful in the treatment of inflammatory conditions.
- Cancer treatment: Some studies have investigated the potential of CP-47 as a cancer treatment, with promising results in preclinical models.
- Neuroprotective effects: CP-47 has been shown to have neuroprotective effects in animal studies, indicating that it could be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
1-(chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3F/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUHCWSPJAVKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C(=C3)Cl)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2786668.png)

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2786672.png)




![4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2786681.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2786683.png)



